Cas no 60192-57-6 (3,9-dihydro-3-methyl-6H-Purin-6-imine)

60192-57-6 structure
Produktname:3,9-dihydro-3-methyl-6H-Purin-6-imine
3,9-dihydro-3-methyl-6H-Purin-6-imine Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3,9-dihydro-3-methyl-6H-Purin-6-imine
- s2767
- 3-methyl adenine
- NS00005696
- BRN 0146087
- 3-methyl-7H-purin-6-imine
- AMY11868
- NSC-66389
- 5-26-17-00151 (Beilstein Handbook Reference)
- ADENINE, 3-METHYL-
- UNII-DR88TV7SNU
- n3-methyladenine
- AKOS006228458
- 3-methyl-Adenine
- EINECS 225-908-6
- J-800199
- 6-Amino-3-methylpurine
- UNII-3899G64TKW
- M2518
- 3-Methyladenine autophagy inhibitor
- GLXC-04639
- SCHEMBL48369
- DR88TV7SNU
- 3-Methyladenine?
- CHEMBL4303725
- 4ai5
- NCIOpen2_000270
- J-640198
- 6H-Purin-6-imine, 3,7-dihydro-3-methyl-
- Q27094948
- AC-28818
- C00913
- 1p7m
- InChI=1/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H
- C6H7N5
- Purine, 3,6-dihydro-6-imino-3-methyl-
- CS-5207
- DB04104
- SY026559
- 3-Methyladenine (3-MA)
- 3-Methyladenine, autophagy inhibitor
- PD019337
- W-202935
- MFCD00010531
- Bio1_001400
- 3-MA , NSC 66389
- 6H-Purin-6-imine, 3,9-dihydro-3-methyl-
- A7582
- Bio1_000422
- 3-Methyl-3H-purin-6-amine #
- SW220216-1
- 3-METHYL-3H-PURIN-6-YLAMINE
- CHEBI:38635
- HY-19312
- NSC 66389
- 5142-23-4
- EX-A130
- BDBM50488841
- NSC66389
- DB-051961
- N(3)-methyladenine
- purine, 6-amino-3-methyl-
- 3-MA nucleobase
- 3-MA
- DTXSID901346127
- 3-Methyl-3H-purin-6-amine
- HB2267
- AKOS003382321
- SCHEMBL254058
- 3-methylpurin-6-amine
- FSASIHFSFGAIJM-UHFFFAOYSA-N
- AS-19224
- ZPBYVFQJHWLTFB-UHFFFAOYSA-N
- 3899G64TKW
- Bio1_000911
- DTXSID80199406
- 3-methyladenine
- SMR002530641
- Autophagy Inhibitor, 3-MA
- CCG-206388
- 3-METHYL-6-AMINOPURINE
- 3-Methyl-3H-adenine
- 60192-57-6
- MLS006010995
- SCHEMBL15764619
- 3-methyl-3H-purin-6-ylamine (ACD/Name 4.0)
- METHYLADENINE, N(3)-
- BCP02452
- CHEMBL292268
- 3-methyl-3H-purin-6-amine (ACD/Name 4.0)
- NCGC00345447-02
- 3H-Purin-6-amine, 3-methyl-
- BRD-K81647657-001-01-9
- HMS3656P04
-
- Inchi: InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
- InChI-Schlüssel: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
- Lächelt: CN1C=NC(=N)C2=C1NC=N2
Berechnete Eigenschaften
- Genaue Masse: 149.07014524g/mol
- Monoisotopenmasse: 149.07014524g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 211
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topologische Polaroberfläche: 68.1Ų
3,9-dihydro-3-methyl-6H-Purin-6-imine Verwandte Literatur
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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4. Book reviews
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